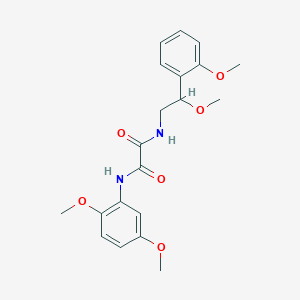

N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide

Description

N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) core. The substituents at the N1 and N2 positions include methoxy-functionalized aromatic and aliphatic groups:

- N1 substituent: 2,5-dimethoxyphenyl (a benzene ring with methoxy groups at positions 2 and 5).

- N2 substituent: A branched ethyl chain with a methoxy group and a 2-methoxyphenyl group.

This compound belongs to a broader class of oxalamides investigated for applications in flavor enhancement, particularly as umami taste agonists targeting the human TAS1R1/TAS1R3 receptor complex .

Properties

IUPAC Name |

N'-(2,5-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-25-13-9-10-17(27-3)15(11-13)22-20(24)19(23)21-12-18(28-4)14-7-5-6-8-16(14)26-2/h5-11,18H,12H2,1-4H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZNLMMRSKENEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide typically involves the reaction of 2,5-dimethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-methoxy-2-(2-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, is common to facilitate the reaction and neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and oxalamide linkage play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural Analogues and Receptor Binding

Key oxalamide derivatives with similar structural motifs include:

Key Structural Differences :

- The target compound substitutes benzyl groups (in S336/S5456) with a 2,5-dimethoxyphenyl group at N1 and introduces a methoxy-phenyl branched ethyl chain at N2. This may enhance lipophilicity and alter metabolic stability compared to pyridine-containing analogs.

- Receptor Affinity : Pyridine-containing analogs (e.g., S336) exhibit strong binding to TAS1R1/TAS1R3 due to the polar pyridyl group, whereas the target compound’s methoxy-phenyl groups may prioritize hydrophobic interactions .

Metabolic Stability and Toxicology

Metabolic Pathways:

- Target Compound : Methoxy groups are typically resistant to hydrolysis but may undergo O-demethylation. The absence of pyridine (unlike S336/S5456) could reduce CYP450-mediated interactions.

Critical Analysis and Gaps

- Structural-Activity Relationships : The target compound’s substitution pattern may improve metabolic stability but reduce receptor affinity compared to pyridine-containing analogs.

- Data Limitations : Direct studies on the target compound’s receptor binding, metabolism, and toxicity are absent in the provided evidence. Extrapolation from analogs carries inherent uncertainty.

- Regulatory Status : Unlike S336 (FEMA 4233), the target compound lacks approval for food use, necessitating further toxicological evaluation .

Biological Activity

N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H24N2O5

- Molecular Weight : 364.42 g/mol

- CAS Number : 1795485-05-0

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and exhibit anti-inflammatory properties.

Biological Activity Overview

The biological activities of N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant Activity | Exhibits significant free radical scavenging capabilities. |

| Enzyme Inhibition | Potential inhibitor of tyrosinase and other enzymes involved in metabolic pathways. |

| Neuropharmacological Effects | Modulates neurotransmitter release and may have implications for mood disorders. |

Case Study 1: Antioxidant Properties

In a study evaluating the antioxidant capacity of various oxalamide derivatives, N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide demonstrated a notable ability to scavenge DPPH radicals, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative stress-related diseases.

Case Study 2: Enzyme Inhibition

Research investigating the inhibition of mushroom tyrosinase revealed that the compound exhibited competitive inhibition, with an IC50 value indicating strong inhibitory potency (e.g., IC50 = 14.33 ± 1.63 μM). This positions it as a candidate for applications in skin whitening products and treatment of hyperpigmentation disorders .

Case Study 3: Neuropharmacological Effects

A pharmacological study assessed the effects of the compound on neurotransmitter systems in animal models. Results indicated that the compound significantly enhanced serotonin and dopamine levels, suggesting potential applications in treating depression and anxiety disorders.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methoxylation | Dimethyl sulfate, K₂CO₃, DMF, 80°C | 75–80% |

| Coupling | Oxalyl chloride, TEA, DCM, -10°C | 50–60% |

Basic: How is the compound’s purity and structural integrity characterized?

Methodological Answer:

- Purity Analysis :

- HPLC : C18 column, UV detection at 254 nm, mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min. Purity >95% required for pharmacological assays .

- Structural Confirmation :

Advanced: How can researchers address low yields during the oxalyl chloride coupling step?

Methodological Answer:

Low yields (50–60%) often result from competing side reactions (e.g., hydrolysis of oxalyl chloride). Mitigation strategies include:

- Temperature Control : Maintain reaction at -10°C to suppress hydrolysis .

- Solvent Optimization : Use anhydrous DCM with molecular sieves to scavenge moisture .

- Catalyst Addition : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency (yield improvement: ~15%) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Focus on modifying substituents while retaining the oxalamide core:

Variations :

- Replace methoxy groups with ethoxy, chloro, or cyano substituents to assess electronic effects .

- Alter the ethyl linker to propyl or cyclohexyl to study steric impacts .

Biological Assays :

- Test analogs against target enzymes (e.g., kinases) via fluorescence polarization assays .

- Compare IC₅₀ values using dose-response curves (Table 2) .

Q. Table 2: Example SAR Data

| Analog | Substituent | IC₅₀ (μM) |

|---|---|---|

| Parent | 2,5-diOMe | 0.45 |

| Analog 1 | 2-Cl,5-OMe | 0.12 |

| Analog 2 | Ethyl→Cyclohexyl | 2.3 |

Basic: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24h. Monitor degradation via HPLC. Stable at pH 5–7 (>90% intact) .

- Thermal Stability : Perform TGA (thermogravimetric analysis) at 10°C/min. Decomposition onset: ~180°C .

Advanced: What computational methods predict the compound’s biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP). Key residues: Lys68, Asp184 .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding mode stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.